molecular formula C21H16N4O2 B2397506 (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone CAS No. 321998-89-4

(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

Cat. No. B2397506
CAS RN: 321998-89-4
M. Wt: 356.385
InChI Key: INSMQFTZAMHNNR-UHFFFAOYSA-N
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Description

(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP belongs to the class of pyrazolone derivatives and has been shown to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is its potential as a novel anti-inflammatory and anti-cancer agent. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone. One area of interest is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, studies are needed to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone can be achieved through a multi-step process involving the reaction of 3-methylacetophenone with hydrazine hydrate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This intermediate is then reacted with 4-(2-pyrimidinyloxy)benzaldehyde in the presence of acetic acid to yield this compound.

Scientific Research Applications

(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, inflammation, and neurological disorders. In particular, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

properties

IUPAC Name

(3-methylphenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-15-4-2-5-17(14-15)20(26)25-13-10-19(24-25)16-6-8-18(9-7-16)27-21-22-11-3-12-23-21/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSMQFTZAMHNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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